molecular formula C12H9NOS B11115122 2-(2-Methylfuran-3-yl)benzo[d]thiazole

2-(2-Methylfuran-3-yl)benzo[d]thiazole

Cat. No.: B11115122
M. Wt: 215.27 g/mol
InChI Key: UXSVKYXZIXGJIC-UHFFFAOYSA-N
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Description

2-(2-Methylfuran-3-yl)benzo[d]thiazole is a heterocyclic compound that combines a benzothiazole ring with a methylfuran moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylfuran-3-yl)benzo[d]thiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 2-methylfuran-3-carbaldehyde under acidic conditions to form the desired product . Another approach includes the use of a palladium-catalyzed cross-coupling reaction between 2-bromobenzothiazole and 2-methylfuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylfuran-3-yl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Methylfuran-3-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects . The compound can also disrupt microbial cell membranes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylfuran-3-yl)benzo[d]thiazole is unique due to the presence of the methylfuran moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

2-(2-methylfuran-3-yl)-1,3-benzothiazole

InChI

InChI=1S/C12H9NOS/c1-8-9(6-7-14-8)12-13-10-4-2-3-5-11(10)15-12/h2-7H,1H3

InChI Key

UXSVKYXZIXGJIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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